An In-depth Technical Guide to 4-Chloroquinazoline-6-carbonitrile
An In-depth Technical Guide to 4-Chloroquinazoline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloroquinazoline-6-carbonitrile is a substituted quinazoline derivative of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a well-established pharmacophore found in numerous biologically active compounds, including several approved anticancer drugs. The presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, making it a versatile intermediate for the synthesis of a diverse range of derivatives. The carbonitrile group at the 6-position can also be chemically modified and may contribute to the molecule's biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Chloroquinazoline-6-carbonitrile.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₄ClN₃ | PubChem[1] |
| Molecular Weight | 189.60 g/mol | PubChem[1] |
| IUPAC Name | 4-chloroquinazoline-6-carbonitrile | PubChem[1] |
| CAS Number | 150449-97-1 | PubChem[1] |
| SMILES | C1=CC2=C(C=C1C#N)C(=NC=N2)Cl | PubChem[1] |
| InChI Key | PQJUTOVJNYMGFX-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Not available | --- |
| XlogP (Computed) | 2.2 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 49.6 Ų | PubChem[1] |
| Monoisotopic Mass (Computed) | 189.0093748 Da | PubChem[1] |
Synthesis
The synthesis of 4-Chloroquinazoline-6-carbonitrile typically proceeds through the chlorination of its corresponding 4-oxo precursor, 4-oxo-3,4-dihydroquinazoline-6-carbonitrile. This transformation is a common and effective method for introducing a reactive chlorine atom at the 4-position of the quinazoline ring.
Experimental Protocol: Chlorination of 4-Oxo-3,4-dihydroquinazoline-6-carbonitrile
This protocol is a general procedure based on established methods for the chlorination of 4-quinazolones.[2][3] Optimization may be required for this specific substrate.
Materials:
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4-Oxo-3,4-dihydroquinazoline-6-carbonitrile
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Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
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N,N-Dimethylformamide (DMF) (catalytic amount if using SOCl₂)
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Anhydrous toluene or other suitable inert solvent
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Triethylamine or other organic base (optional, for use with POCl₃)[2]
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Ice
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Saturated sodium bicarbonate solution
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Dichloromethane or Ethyl acetate for extraction
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-oxo-3,4-dihydroquinazoline-6-carbonitrile in an excess of phosphorus oxychloride (or a solution in an inert solvent like toluene).
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If using thionyl chloride, add a catalytic amount of N,N-dimethylformamide.
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Heat the reaction mixture to reflux (typically 70-110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure to yield the crude 4-Chloroquinazoline-6-carbonitrile.
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The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Reactivity and Chemical Behavior
The key to the synthetic utility of 4-Chloroquinazoline-6-carbonitrile lies in the reactivity of the chlorine atom at the 4-position. This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinazoline ring system facilitates the attack of nucleophiles at this position.
Common nucleophiles that can displace the chloride include:
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Amines: Reaction with primary and secondary amines is a widely used method to synthesize a variety of 4-aminoquinazoline derivatives, which are often biologically active.
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Alcohols and Phenols: Alkoxy and aryloxy quinazolines can be prepared by reacting with the corresponding alkoxides or phenoxides.
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Thiols: Thioether linkages can be introduced by reaction with thiolates.
The nitrile group at the 6-position is relatively stable but can undergo transformations such as hydrolysis to a carboxylic acid or reduction to an amine under appropriate conditions, further expanding the synthetic possibilities.
Potential Biological Activity and Signaling Pathways
While specific biological data for 4-Chloroquinazoline-6-carbonitrile is limited, the broader class of quinazoline derivatives is well-known for its wide range of pharmacological activities, particularly as anticancer agents. Many of these compounds function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.
A prominent target for quinazoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase.[4] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. 4-Anilinoquinazoline derivatives, which can be readily synthesized from 4-chloroquinazolines, are a major class of EGFR inhibitors.
The general mechanism of action for these inhibitors involves competitive binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the entire signaling cascade.
Given this precedent, it is highly probable that derivatives of 4-Chloroquinazoline-6-carbonitrile could also exhibit inhibitory activity against EGFR or other related tyrosine kinases. The nitrile group at the 6-position may influence the binding affinity and selectivity of these compounds.
Conclusion
4-Chloroquinazoline-6-carbonitrile is a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its key feature is the reactive chloro group, which allows for diverse functionalization. While experimental data on the compound itself is scarce, its structural similarity to known kinase inhibitors suggests that its derivatives are promising candidates for the development of new therapeutic agents, particularly in the area of oncology. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound and its derivatives.
References
- 1. 4-Chloroquinazoline-6-carbonitrile | C9H4ClN3 | CID 10012727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
